2-(N,N-二甲基磺酰基)苯硼酸

描述

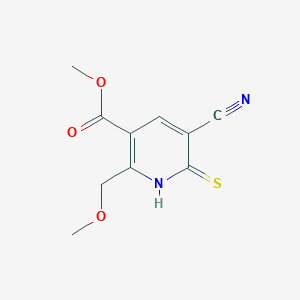

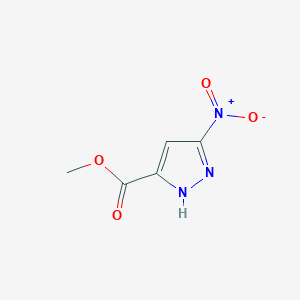

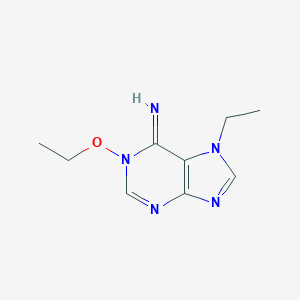

2-(N,N-dimethylsulphamoyl)benzeneboronic acid is a chemical compound with the molecular formula C8H12BNO4S and a molecular weight of 229.06 . It is used in organic synthesis, particularly in the Suzuki reaction .

Molecular Structure Analysis

The boron atom in 2-(N,N-dimethylsulphamoyl)benzeneboronic acid is sp2-hybridized and contains an empty p-orbital . The compound forms a planar structure with a minor bend around the C-B bond .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 428.5±55.0 °C and a predicted density of 1.37±0.1 g/cm3 . It also has a predicted pKa value of 8.00±0.53 . The compound is stored at temperatures between 2-8°C .科学研究应用

Organic Synthesis

2-(N,N-dimethylsulphamoyl)benzeneboronic acid: is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing pharmaceuticals, polymers, and complex organic molecules. The boronic acid group in this compound reacts with various halides or triflates under palladium catalysis, providing a straightforward route to biaryl compounds .

Drug Discovery

In drug discovery, this compound serves as a precursor for the synthesis of potential therapeutic agents. Its boronic acid moiety is a key functional group in proteasome inhibitors, which are drugs that can treat cancer by disrupting the degradation pathway of proteins within cells. Researchers utilize this compound to develop new inhibitors that can selectively target cancer cells with minimal impact on healthy cells .

Material Science

The unique properties of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid make it suitable for material science applications. It can be used to modify surfaces or create functional materials with specific binding characteristics. For instance, the boronic acid group can form reversible covalent bonds with diols, which is useful in creating responsive materials that can change properties in response to environmental stimuli .

Analytical Chemistry

In analytical chemistry, this compound is used to develop sensors and assays. The boronic acid moiety can bind to saccharides, making it useful for detecting glucose or other sugars. This has potential applications in monitoring blood sugar levels in diabetic patients or in developing new diagnostic tools .

Agricultural Chemistry

2-(N,N-dimethylsulphamoyl)benzeneboronic acid: can be employed in the development of new agrochemicals. Its ability to undergo cross-coupling reactions allows for the creation of novel compounds that can act as herbicides, pesticides, or fungicides. Researchers are exploring its use to improve crop protection and yield .

Environmental Science

This compound’s reactivity is also beneficial in environmental science, where it can be used to remove pollutants from water or soil. It can react with various organic and inorganic contaminants, potentially leading to new methods for environmental remediation .

Bioconjugation

In bioconjugation, 2-(N,N-dimethylsulphamoyl)benzeneboronic acid is used to attach biomolecules to various surfaces or to each other. The boronic acid group can form stable complexes with biomolecules containing diol groups, such as glycoproteins, which is valuable in creating targeted drug delivery systems .

Nanotechnology

Lastly, in nanotechnology, this compound is utilized to synthesize boron-doped nanomaterials. These materials have unique electronic and optical properties, making them suitable for use in electronic devices, photovoltaic cells, and as catalysts in chemical reactions .

安全和危害

The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

属性

IUPAC Name |

[2-(dimethylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4S/c1-10(2)15(13,14)8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHDOHKUPJUTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400700 | |

| Record name | [2-(Dimethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N,N-dimethylsulphamoyl)benzeneboronic acid | |

CAS RN |

178432-25-2 | |

| Record name | [2-(Dimethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

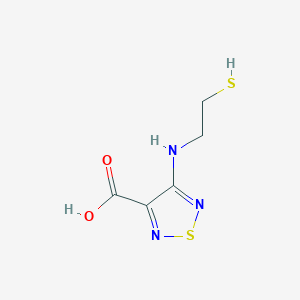

![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B61231.png)

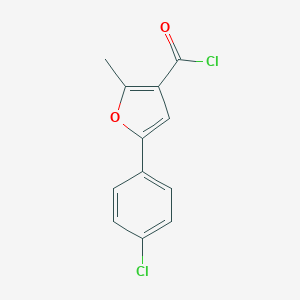

![4'-Acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B61237.png)

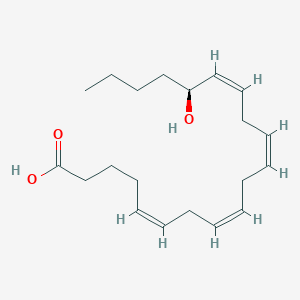

![5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B61244.png)